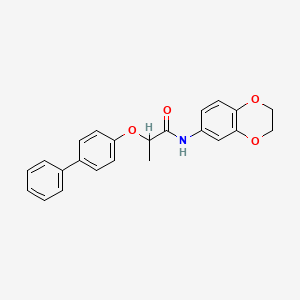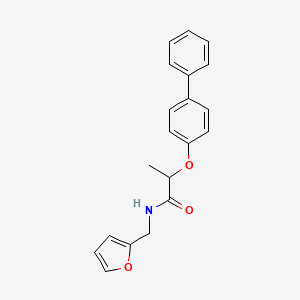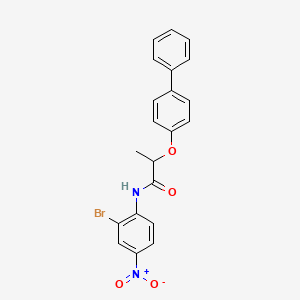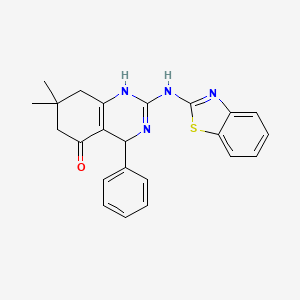
2-(4-biphenylyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Descripción general
Descripción
2-(4-biphenylyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
BPP exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. BPP also inhibits the activity of the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and proliferation. Additionally, BPP has been shown to modulate the activity of various transcription factors and signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects in different scientific research studies. In cancer research, BPP has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In neuroprotection, BPP has been shown to reduce inflammation, protect neurons from oxidative stress, and improve cognitive function. In cardiovascular disease, BPP has been shown to improve cardiac function, reduce myocardial infarction size, and inhibit platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, BPP has been shown to have low toxicity and high selectivity for its therapeutic targets. However, there are also some limitations to using BPP in lab experiments. One of the major limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BPP has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on BPP. One area of interest is in developing novel drug delivery systems that can improve the solubility and bioavailability of BPP. Additionally, further studies are needed to elucidate the precise mechanisms of action of BPP and to identify potential new therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of BPP in humans, which could pave the way for its use as a therapeutic agent in various disease settings.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential therapeutic applications in various scientific research fields. Some of the major areas of research include cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, BPP has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, BPP has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, BPP has been shown to improve cardiac function and reduce myocardial infarction size.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16(23(25)24-19-9-12-21-22(15-19)27-14-13-26-21)28-20-10-7-18(8-11-20)17-5-3-2-4-6-17/h2-12,15-16H,13-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMMNZMZFNCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-biphenylyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-bromophenyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174427.png)
![4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4174429.png)
![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4174436.png)
![ethyl 4-[4-(cyclohexyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4174443.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174450.png)
![11-(4-bromophenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one](/img/structure/B4174463.png)

![N-isobutyl-4-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}-3-methylbenzenesulfonamide](/img/structure/B4174469.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4174475.png)
![2-(1-adamantyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4174483.png)

![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174495.png)

![N-(6-methyl-2-pyridinyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4174514.png)